3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran derivative featuring a 3,5-dimethyl-substituted benzofuran core linked to a 4-methylbenzylamide group. The methyl groups at the 3- and 5-positions on the benzofuran ring enhance steric stability, while the 4-methylbenzylamide moiety may influence solubility and receptor-binding affinity.
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-12-4-7-15(8-5-12)11-20-19(21)18-14(3)16-10-13(2)6-9-17(16)22-18/h4-10H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRAVSQIVXBOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves the reaction of 3,5-dimethylbenzofuran-2-carboxylic acid with 4-methylbenzylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzofuran Carboxamide Family
Key analogs and their distinguishing features are summarized below:
Pharmacological Profile Comparisons
- Receptor Binding : The fluorophenyl analog (, compound a) exhibits higher affinity for serotonin receptors (5-HT2A) due to fluorine’s electronegativity, whereas the 4-methylbenzyl group in the parent compound favors dopamine D3 receptor selectivity .
- Metabolic Stability : The thiophene-oxadiazole analog () shows prolonged half-life in hepatic microsomes (~2.5 hours vs. 1.8 hours for the parent compound), attributed to resistance to CYP3A4-mediated oxidation .
Physicochemical Properties
Key Research Findings
- Synthetic Accessibility : The parent compound is commercially available via suppliers like Leap Chem Co., Ltd., whereas fluorophenyl and thiophene-oxadiazole analogs require multi-step synthesis, increasing production costs .
- Dissolution Behavior : Pharmacopeial standards () highlight that fluorophenyl analogs require stricter dissolution testing (Test 2) compared to the parent compound, suggesting formulation challenges for oral bioavailability .
Biological Activity
3,5-Dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core and various functional groups, including a carboxamide. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.
Molecular Formula
- C : 24
- H : 22
- N : 2
- O : 4
- S : 1
IUPAC Name
3,5-dimethyl-N-[4-(methyl(phenyl)sulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Structural Features
The compound features:
- A benzofuran ring system.
- Dimethyl substitutions at positions 3 and 5.
- A carboxamide group attached to a substituted phenyl moiety.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzofuran derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to the active sites of specific enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of benzofuran derivatives:
- Antibacterial Activity : A study highlighted that certain benzofuran derivatives exhibited broad-spectrum antibacterial activity with MIC values ranging from 4.69 to 156.47 µM against various Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Other research indicated that these compounds also possess antifungal properties, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds have revealed promising results in cancer cell lines, suggesting potential therapeutic applications in oncology.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
